N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide
Description
N-(2-Hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556) is a novel acid pump antagonist (APA) developed for the treatment of gastroesophageal reflux disease (GERD). Its molecular formula is C₂₂H₂₆N₄O₃, with a molecular weight of 394.47 g/mol and a CAS number of 928774-43-0 . PF-03716556 inhibits gastric H⁺,K⁺-ATPase, the enzyme responsible for acid secretion in parietal cells, through a reversible and competitive mechanism, distinguishing it from irreversible proton pump inhibitors (PPIs) like omeprazole . Preclinical studies demonstrated its 3-fold greater potency than revaprazan (a marketed APA) and rapid onset of action in animal models .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHKBMJREUZHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the imidazo[1,2-a]pyridine core, which can be synthesized through cyclization reactions involving amido-nitriles . The chromenyl group can be introduced via a Friedel-Crafts alkylation reaction, followed by the attachment of the hydroxyethyl and dimethyl groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, such as nickel, to facilitate the cyclization and substitution reactions . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to modify its electronic properties.
Substitution: The chromenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the chromenyl moiety .
Scientific Research Applications
N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the chromenyl group can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Revaprazan (5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine)
Omeprazole (5-Methoxy-2-{[(4-Methoxy-3,5-Dimethyl-2-Pyridyl)Methyl]-Sulfinyl}-Benzimidazole)
- Mechanism : Omeprazole is a PPI that covalently binds to H⁺,K⁺-ATPase, requiring acidic activation.
- Comparison : PF-03716556 acts independently of pH , achieving rapid acid suppression without the lag time associated with PPIs. In Heidenhain pouch dogs, PF-03716556 reduced acid secretion within 1 hour, compared to 2–4 hours for omeprazole .
TAK-438 (1-[5-(2-Fluorophenyl)-1-(Pyridin-3-Ylsulfonyl)-1H-Pyrrol-3-Yl]-N-Methylmethanamine Monofumarate)
- Mechanism : TAK-438 is a P-CAB with prolonged inhibitory effects.
Pharmacological and Structural Analogues
8-Amino-2-(3,4-Dimethoxyphenyl)-N-(3-(Piperidin-1-Yl)Propyl)Imidazo[1,2-a]Pyridine-6-Carboxamide Dihydrochloride (Compound 38)
- Structural Features: Substitution at the 8-amino position with a piperidinylpropyl group.
- Pharmacology : Exhibits moderate H⁺,K⁺-ATPase inhibition (IC₅₀ = 120 nM) but lower selectivity compared to PF-03716556 (IC₅₀ = 18 nM) .
- Data : Melting point = 200°C; HRMS (ESI⁺): m/z 492.2351 (calculated), 492.2349 (observed) .
3-(2-(4-Chlorophenyl)Imidazo[1,2-a]Pyridin-6-Yl)-N-Methylbenzamide (Compound S8)
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (Compound 1l)
- Structural Features: Nitrophenyl and cyano groups enhance electron-withdrawing effects.
- Pharmacology : Primarily explored for synthetic utility rather than acid suppression. Melting point = 243–245°C; HRMS (ESI⁺): m/z 583.1792 (observed) .
Clinical Implications
Biological Activity
N-(2-hydroxyethyl)-N,2-dimethyl-8-[(5-methyl-3,4-dihydro-2H-chromen-4-yl)amino]imidazo[1,2-a]pyridine-6-carboxamide, also known as PF-03716556, is a novel compound that has garnered significant attention due to its potential pharmacological applications, particularly in the treatment of gastroesophageal reflux disease (GERD). This article explores the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The compound PF-03716556 has a molecular weight of 394.5 g/mol and features a complex heterocyclic structure that contributes to its biological activity. The presence of the imidazo[1,2-a]pyridine moiety is crucial for its interaction with biological targets.
PF-03716556 is characterized primarily as an acid pump antagonist . It inhibits the H,K-ATPase enzyme, which is essential for gastric acid secretion. This mechanism is particularly relevant for patients who do not respond adequately to traditional acid suppression therapies such as proton pump inhibitors (PPIs) and H receptor antagonists.
Key Findings from Research Studies
-
In Vitro and In Vivo Pharmacology :
- A study demonstrated that PF-03716556 exhibited a threefold greater inhibitory activity against gastric H,K-ATPase compared to revaprazan, a marketed acid pump antagonist. This was confirmed through ion-tight assays conducted on porcine, canine, and human recombinant ATPase activities .
- The compound displayed a competitive and reversible mode of action, indicating rapid onset compared to traditional PPIs like omeprazole .
- Selectivity Profile :
- Animal Studies :
Comparative Efficacy
| Compound | Inhibitory Activity (vs H,K-ATPase) | Onset of Action |
|---|---|---|
| PF-03716556 | 3x greater than revaprazan | More rapid than omeprazole |
| Revaprazan | Baseline | Standard |
| Omeprazole | Lower than PF-03716556 | Standard |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
